1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione
CAS No.: 1188264-87-0
Cat. No.: VC3426904
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188264-87-0 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 1-[(2,4-dimethoxyphenyl)methyl]piperidine-2,4-dione |
| Standard InChI | InChI=1S/C14H17NO4/c1-18-12-4-3-10(13(8-12)19-2)9-15-6-5-11(16)7-14(15)17/h3-4,8H,5-7,9H2,1-2H3 |
| Standard InChI Key | PGROSQDLRRDQKM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CN2CCC(=O)CC2=O)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)CN2CCC(=O)CC2=O)OC |
Introduction
Synthesis of 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione
Synthetic Pathway
The synthesis of 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione typically involves the reaction of piperidine-2,4-dione with 2,4-dimethoxybenzyl chloride or bromide in the presence of a base. This reaction proceeds under mild conditions to minimize side reactions and optimize yield.
Reaction Mechanism
The synthetic process can be summarized as follows:
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Activation of the piperidine-2,4-dione core.
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Nucleophilic substitution by the 2,4-dimethoxybenzyl halide.
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Formation of the final substituted product.
Optimization Strategies
To improve yield and purity during synthesis:
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Reaction temperature and time are carefully controlled.
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Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are employed for better solubility.
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Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Challenges in Synthesis
The primary challenges include:
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Avoiding side reactions that lead to undesired byproducts.
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Ensuring complete substitution at the piperidine core without overreaction.
Chemical Properties
Molecular Features
The molecular formula indicates that the compound contains carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms arranged in a specific configuration that contributes to its reactivity .
Key Functional Groups
The molecule includes:
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A piperidine ring with two ketone groups at positions 2 and 4.
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A benzyl group substituted with methoxy groups at positions 2 and 4.
Biological Activities
Mechanism of Action
The biological activity is often mediated through interactions with specific proteins or enzymes in cellular pathways:
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Binding to receptor sites in the nervous system for neuroprotection.
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Inhibition of enzyme activity in inflammatory pathways.
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Disruption of microbial cell membrane integrity for antimicrobial effects.
Applications in Research and Industry
Drug Development
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione serves as a precursor for synthesizing novel therapeutic agents targeting neurological disorders or infectious diseases .
Material Science Applications
The compound's unique chemical properties make it suitable for developing specialized materials such as polymers or coatings that require stability under specific conditions.
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